molecular formula C27H28N2O5S B4043926 1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-methoxy-4-phenylmethoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-methoxy-4-phenylmethoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

Cat. No.: B4043926
M. Wt: 492.6 g/mol
InChI Key: MNSJSMOQPUMQTR-UHFFFAOYSA-N
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Description

This compound is a pyrrol-5-one derivative featuring a dimethylaminoethyl side chain, a hydroxyl group at position 4, and substituted aryl/heteroaryl moieties.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-methoxy-4-phenylmethoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-28(2)13-14-29-24(23(26(31)27(29)32)25(30)22-10-7-15-35-22)19-11-12-20(21(16-19)33-3)34-17-18-8-5-4-6-9-18/h4-12,15-16,24,31H,13-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSJSMOQPUMQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-methoxy-4-phenylmethoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula for the compound is C23H28N2O4SC_{23}H_{28}N_2O_4S, with a molecular weight of approximately 432.54 g/mol. The structure features several functional groups, including a dimethylamino group, a hydroxyl group, and a thiophene carbonyl moiety, which contribute to its biological properties.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation.
  • Antioxidant Properties : The presence of hydroxyl groups in its structure suggests potential antioxidant activity, which can mitigate oxidative stress in cells.
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways linked to cell survival and apoptosis.

Cytotoxicity

A series of cytotoxicity assays have been conducted to evaluate the compound's effectiveness against various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Reference
PC-3 (Prostate)25.4
NCI-H460 (Lung)30.1
HeLa (Cervical)22.8

These results indicate that the compound exhibits significant cytotoxicity, particularly against cervical cancer cells.

Mechanistic Studies

In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through caspase activation and DNA fragmentation. Additionally, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Case Studies

  • Case Study on Prostate Cancer : A recent study involving the treatment of PC-3 cells with this compound revealed a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent for prostate cancer.
  • Combination Therapy : In combination with standard chemotherapeutics like etoposide, this compound enhanced cytotoxic effects, indicating potential for use in combination therapies to overcome drug resistance.

Toxicological Profile

While the compound shows promise as an anticancer agent, its safety profile needs thorough investigation. Preliminary toxicity studies have indicated moderate toxicity at higher doses, necessitating further evaluation to determine safe dosage ranges for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolone Cores

1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
  • Key Differences: Lacks the dimethylaminoethyl and hydroxyl groups. Features a 4-chlorophenyl substituent instead of 3-methoxy-4-phenylmethoxyphenyl. Retains the thiophene-2-yl group but without the carbonyl linkage.
  • Synthesis: Synthesized via base-catalyzed cyclization of aminoacetylenic ketones, using palladium/copper-catalyzed cross-coupling for precursor assembly .
  • Bioactivity: Noted for "promising pharmacological activity," though specifics are undisclosed .
1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1,5-dihydro-2H-pyrrol-2-one
  • Key Differences: Diethylaminoethyl vs. dimethylaminoethyl side chain. 3,4-Dimethoxyphenyl substituent instead of 3-methoxy-4-phenylmethoxyphenyl.
  • Implications: Diethylamino group may increase lipophilicity and alter pharmacokinetics compared to dimethylamino. Methoxy vs.

Heterocyclic Analogues with Thiophene Carbonyl Moieties

Chromen-4-one Derivatives (e.g., Example 62 in )
  • Structure : Combines pyrazolo[3,4-d]pyrimidine and chromen-4-one cores with thiophene carboxylate.
  • Key Differences: Chromenone core vs.
  • Synthesis : Utilizes Suzuki-Miyaura coupling for thiophene incorporation, similar to methodologies in pyrrolone synthesis .
  • Bioactivity: Fluorinated chromenones are often explored as kinase inhibitors, but direct comparisons to pyrrolones are speculative .

Substituent-Driven Comparisons

Table 1: Substituent Analysis
Compound Aminoalkyl Group Aryl Substituent Thiophene Modification
Target Compound Dimethylaminoethyl 3-methoxy-4-phenylmethoxyphenyl Thiophene-2-carbonyl
1-(4-Chlorophenyl)-... (Ev1,3) None 4-chlorophenyl Thiophene-2-yl
Diethylaminoethyl Analogue (Ev6) Diethylaminoethyl 3,4-dimethoxyphenyl Thiophene-2-carbonyl
Chromenone (Ev5) Methylamino 3-fluoro-4-isopropoxyphenyl Methoxycarbonylthiophen-3-yl

Pharmacokinetic and Electronic Considerations

  • Aminoalkyl Groups: Dimethylaminoethyl improves water solubility and membrane permeability compared to diethylamino or unsubstituted analogues .
  • 3,4-dimethoxyphenyl .
  • Thiophene Carbonyl : Stabilizes the pyrrolone core via conjugation; electron-withdrawing effects may modulate reactivity in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-methoxy-4-phenylmethoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Reactant of Route 2
1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-methoxy-4-phenylmethoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

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